Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt

Description

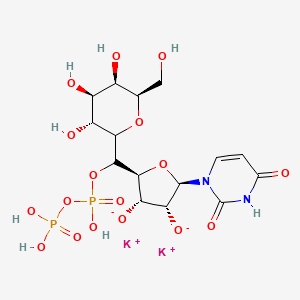

Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is a nucleotide sugar involved in various biochemical processes. It is a derivative of uridine diphosphate (UDP) and plays a crucial role in the metabolism of carbohydrates. This compound is essential for the synthesis of glycoproteins, glycolipids, and polysaccharides.

Properties

CAS No. |

94481-69-3 |

|---|---|

Molecular Formula |

C15H22K2N2O17P2 |

Molecular Weight |

642.48 g/mol |

IUPAC Name |

dipotassium;(2R,3R,4S,5S)-2-(2,4-dioxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |

InChI |

InChI=1S/C15H22N2O17P2.2K/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25;;/h1-2,4,6-14,18,20-22H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28);;/q-2;2*+1/t4-,6+,7+,8-,9+,10-,11?,12+,13?,14-;;/m1../s1 |

InChI Key |

MBNMYJHXDGEIGN-ULSSXSSCSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt typically involves the phosphorylation of uridine followed by glycosylation. The process begins with the phosphorylation of uridine using phosphoric acid and a suitable phosphorylating agent under controlled conditions. The resulting uridine diphosphate is then reacted with alpha-D-galactopyranosyl ester in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt oxide.

Reduction: It can be reduced to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt alcohol.

Substitution: The compound can undergo substitution reactions where the galactopyranosyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products

Scientific Research Applications

Biochemical Research

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester is utilized as a precursor in the synthesis of complex carbohydrates and glycoconjugates. It is involved in studying cellular metabolism and signaling pathways, particularly those related to carbohydrate metabolism .

Metabolic Studies

The compound serves as an essential metabolite in nucleotide sugar metabolism. It participates in the formation of glycosidic bonds in glycoproteins and glycolipids, which are critical for cell-cell recognition and signaling processes .

Therapeutic Development

This compound has potential applications in developing therapeutic agents for metabolic disorders. Its role in glycosylation processes makes it a candidate for treatments targeting conditions that involve aberrant glycoprotein synthesis .

Diagnostic Tools

In medical diagnostics, uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester can be used as a biomarker or reagent in assays to detect specific metabolic pathways or diseases associated with carbohydrate metabolism .

Production of Bioactive Molecules

The compound is employed in the industrial synthesis of bioactive molecules, including pharmaceuticals and nutraceuticals. Its ability to facilitate glycosylation reactions is exploited to enhance the efficacy and stability of therapeutic compounds .

Reagent in Biochemical Assays

In laboratory settings, uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester is used as a reagent in various biochemical assays to study enzyme activity and carbohydrate interactions .

Case Study 1: Glycosylation Pathway Analysis

A study investigated the role of uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester in the glycosylation pathways of mammalian cells. The researchers found that its supplementation enhanced the production of specific glycoproteins linked to immune response modulation.

Case Study 2: Therapeutic Applications

Research published on the therapeutic potential of uridine derivatives highlighted its use in treating metabolic disorders like diabetes. The study demonstrated that administering uridine-based compounds improved glucose metabolism and insulin sensitivity in animal models.

Mechanism of Action

The compound exerts its effects by participating in glycosylation reactions, where it acts as a glycosyl donor. It interacts with specific enzymes, such as glycosyltransferases, to transfer the galactopyranosyl group to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which are essential for various cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester

- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester

- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-xylopyranosyl ester

Uniqueness

Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is unique due to its specific glycosylation properties and its role in the synthesis of galactose-containing biomolecules. Its distinct structure allows it to participate in unique biochemical pathways, making it valuable for targeted research and industrial applications.

Biological Activity

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt (often abbreviated as UDP-Gal) is a nucleotide sugar derivative that plays a significant role in various biological processes. This compound is primarily involved in glycosylation reactions, serving as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. Understanding its biological activity is crucial for elucidating its roles in metabolism and potential therapeutic applications.

- Molecular Formula : C15H22K2N2O17P2

- Molecular Weight : 642.48 g/mol

- CAS Number : 94481-69-3

- Solubility : Soluble in water, with stability under specific conditions (stored at -20°C) .

Biological Functions

UDP-Gal acts as a donor of galactose in the synthesis of glycoconjugates, including glycoproteins and glycolipids. Its biological activities can be summarized as follows:

- Glycosylation : UDP-Gal is primarily utilized by glycosyltransferases to add galactose units to acceptor molecules. This process is essential for the formation of complex carbohydrates and influences cell signaling, recognition, and adhesion.

- Metabolic Pathways : It is involved in the metabolism of carbohydrates, particularly in the conversion of glucose into glycogen and other polysaccharides .

- Role in Cell Signaling : UDP-Gal has been shown to participate in signaling pathways that regulate cellular responses to external stimuli, which can affect processes such as inflammation and immune responses .

Case Studies and Research Findings

Recent studies have highlighted the significance of UDP-Gal in various biological contexts:

- Inhibitory Effects on Glycosyltransferases : Research has demonstrated that derivatives of UDP-Gal can inhibit certain glycosyltransferases, which could be leveraged for therapeutic purposes. For instance, modified nucleoside derivatives have shown potential as broad-spectrum inhibitors against β-1,4-galactosyltransferase .

- Impact on Cellular Functions : In a study examining the effects of UDP-Gal on PSGL-1 expression (a glycoprotein involved in leukocyte trafficking), it was found that UDP-Gal derivatives could modulate the surface levels of PSGL-1 in response to inflammatory cytokines like IL-1β .

Data Tables

The following table summarizes key findings related to the biological activity of UDP-Gal and its derivatives:

Q & A

Q. How can the structural identity of uridine 5'-(trihydrogen diphosphate), mono-α-D-galactopyranosyl ester, dipotassium salt be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the α-D-galactopyranosyl configuration and uridine backbone. Peaks corresponding to anomeric protons (δ ~5.5 ppm) and pyrophosphate linkages are critical .

- Mass Spectrometry (MS) : High-resolution MS (e.g., HRMS-FAB) confirms the molecular formula () by matching observed and calculated m/z values .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt form (dipotassium) .

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

- Methodological Answer : Two primary approaches are used:

- Chemoenzymatic Synthesis : Utilize galactosyltransferases or UDP-sugar pyrophosphorylases to catalyze the conjugation of α-D-galactose to UTP. Purification involves ion-exchange chromatography to isolate the dipotassium salt .

- Chemical Synthesis : Protect the galactose hydroxyl groups, activate the anomeric position (e.g., as a trichloroacetimidate), and couple it to uridine 5'-diphosphate. Deprotection and counterion exchange (potassium salts) yield the final product .

Q. How is this compound quantified in enzymatic assays?

- Methodological Answer : Quantification methods include:

- Enzymatic Coupling Assays : Pair with pyruvate kinase (PK) and lactate dehydrogenase (LDH) to measure NADH consumption via UV absorbance at 340 nm. The reaction consumes UDP-galactose, correlating absorbance changes to concentration .

- HPLC with UV/RI Detection : Use anion-exchange columns (e.g., CarboPac PA1) and compare retention times to standards. Calibration curves are essential for accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data involving this compound?

- Methodological Answer : Contradictions often arise from:

- Impurity Interference : Verify compound purity via HPLC (>98%) and test for contaminating nucleotides (e.g., UDP-glucose) that may cross-react .

- Buffer Composition : Assess the impact of divalent cations (e.g., Mg) and pH (optimal range: 7.0–7.5) on enzymatic stability. Pre-treat enzymes with EDTA to rule out metal-dependent interference .

- Substrate Stability : Monitor degradation under assay conditions (e.g., 37°C) using time-course HPLC. Adjust assay duration or include stabilizers (e.g., 1 mM DTT) .

Q. What strategies optimize the stability of this compound in long-term storage or in vitro experiments?

- Methodological Answer : Stability optimization involves:

- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis. Reconstitute in deionized water with 10% glycerol to maintain solubility .

- pH Control : Maintain solutions at pH 6.5–7.0 (potassium phosphate buffer) to reduce pyrophosphate bond cleavage .

- Avoid Freeze-Thaw Cycles : Aliquot solutions and avoid repeated thawing. Use single-use aliquots for critical experiments .

Q. How can this compound be utilized in glycan array-based studies to investigate glycosyltransferase specificity?

- Methodological Answer : Functional applications include:

- Enzyme Kinetics : Immobilize the compound on arrays and measure transferase activity by tracking fluorescently labeled acceptors (e.g., lactosamine). Use Michaelis-Menten analysis to derive and .

- Competitive Inhibition Assays : Introduce analogs (e.g., 2-deoxy-UDP-galactose) to study active-site binding. Compare IC values to identify structural determinants of specificity .

Q. What advanced techniques characterize its interaction with metal ions or cofactors in enzymatic systems?

- Methodological Answer : Interaction studies employ:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) between the compound and Mg/Mn, which are critical for glycosyltransferase activity .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect metal adducts (e.g., [M+Mg]) to confirm ion coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.